N-((Morpholin-2-YL)methyl) ethanamine
Description
N-((Morpholin-2-YL)methyl) ethanamine (CAS: 122894-64-8) is a secondary amine with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol . Structurally, it consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via a methylene bridge to an ethylamine group.
Key physicochemical properties:
Structure
2D Structure
Properties
IUPAC Name |
N-(morpholin-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-8-5-7-6-9-3-4-10-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNHSNNDIIJVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438463 | |
| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122894-64-8 | |
| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-((Morpholin-2-YL)methyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
N-((Morpholin-2-YL)methyl)ethanamine is characterized by the presence of a morpholine ring, which contributes to its pharmacological properties. The molecular formula is , and it exhibits significant solubility in aqueous environments due to the morpholine moiety.
The biological activity of N-((Morpholin-2-YL)methyl)ethanamine can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has shown promising results as an inhibitor of checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response. It exhibited over 400-fold selectivity for CHK1 over CHK2 in SW620 colon cancer cells, indicating its potential as a targeted cancer therapeutic .
- Cell Cycle Arrest : In various studies, N-((Morpholin-2-YL)methyl)ethanamine has been associated with cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies. This was evidenced by its ability to inhibit tubulin polymerization and interfere with microtubule dynamics .
- Anti-inflammatory Activity : The compound has also demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha. This suggests its utility in treating inflammatory diseases .
Table 1: Biological Activity Summary
Case Study 1: Cancer Therapeutics
In a study focused on the optimization of N-((Morpholin-2-YL)methyl)ethanamine derivatives, researchers found that modifications to the morpholine structure enhanced selectivity and potency against CHK1, leading to improved anticancer activity in vitro. These findings suggest that further structural optimization could yield more effective cancer therapeutics .
Case Study 2: Anti-inflammatory Potential
Another investigation assessed the compound's ability to inhibit TNF-alpha release in LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha levels, supporting its role as a potential anti-inflammatory agent .
Scientific Research Applications
Medicinal Chemistry
N-((Morpholin-2-YL)methyl)ethanamine is being investigated for its role as a building block in the development of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drugs aimed at treating neurological disorders and cancer.
Case Studies:
- Cancer Therapeutics: Research has shown that derivatives of morpholine compounds exhibit significant activity against cancer cell lines. For instance, compounds incorporating the morpholinyl group have been linked to enhanced inhibition of specific cancer pathways, particularly in colon cancer cells where they modulate checkpoint kinase (CHK) activities .
Table 1: Summary of Medicinal Applications
| Application Area | Description |
|---|---|
| Neurological Disorders | Potential for developing agents targeting neurotransmitter systems. |
| Cancer Treatment | Inhibition of CHK pathways and enhancement of chemotherapeutic efficacy. |
Organic Synthesis
In organic chemistry, N-((Morpholin-2-YL)methyl)ethanamine serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions, including oxidation and substitution processes.
Key Reactions:
- Oxidation: Can lead to the formation of carboxylic acids or ketones.
- Substitution: Facilitates the creation of various substituted derivatives depending on the nucleophile used.
Table 2: Organic Synthesis Applications
| Reaction Type | Outcome |
|---|---|
| Oxidation | Formation of carboxylic acids/ketones |
| Substitution | Diverse substituted derivatives |
Material Science
The compound has been explored for its potential applications in material science, particularly in the development of novel materials with specific electronic or optical properties. Its unique structure contributes to the fabrication of innovative devices such as self-standing membranes for electrochemical applications.
Research Insights:
- Studies have indicated that N-((Morpholin-2-YL)methyl)ethanamine can be incorporated into lithium metal batteries, enhancing ion transport properties when doped with lithium ions.
Table 3: Material Science Applications
| Application Area | Description |
|---|---|
| Electrochemical Devices | Development of membranes for lithium batteries |
| Novel Materials | Creation of materials with tailored electronic properties |
Biological Interactions
N-((Morpholin-2-YL)methyl)ethanamine exhibits interactions with various biological receptors and enzymes, which are crucial for understanding its therapeutic potential.
Mechanisms of Action:
- The compound may influence cell signaling pathways by modulating G-protein coupled receptors (GPCRs), which are essential for cellular communication.
- It has been noted to interact with cytochrome P450 enzymes, affecting their catalytic activities, which can lead to either inhibition or activation based on the specific isoform involved.
Table 4: Biological Interaction Insights
| Interaction Type | Effect on Biological Systems |
|---|---|
| GPCR Modulation | Alters signal transduction pathways |
| Cytochrome P450 Binding | Influences enzyme activity and metabolism |
Comparison with Similar Compounds
NBOMe Derivatives (e.g., 25I-NBOMe, 25B-NBOMe)
Structural Differences :
- NBOMe compounds (e.g., 25I-NBOMe: C₁₈H₂₂INO₃) feature a phenethylamine backbone substituted with halogenated aryl groups and a methoxybenzyl moiety, whereas N-((Morpholin-2-YL)methyl) ethanamine lacks aromatic substituents .
- Molecular Weight : NBOMe derivatives (e.g., 413.19 g/mol for 25I-NBOMe) are significantly heavier due to their halogenated aryl groups .
Pharmacological Activity :
- NBOMe compounds are potent serotonin receptor agonists (5-HT₂ₐ/₂C) with hallucinogenic effects, often associated with severe toxicity and fatalities .
- No data suggest similar psychoactive properties for this compound, likely due to its lack of aryl substituents critical for receptor binding .
N-Methyl-2-Phenylethylamine
Structural Differences :
Physicochemical Properties :
- Molecular Weight : 149.23 g/mol (lighter than this compound).
2-(Morpholin-2-YL)ethanamine
Structural Differences :
Key Data :
Functional Implications :
Tabular Comparison of Key Compounds
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : Morpholine-2-carbaldehyde (1.0 equiv), ethanamine (1.2 equiv), sodium cyanoborohydride (NaBH3CN, 1.5 equiv).
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Solvent System : Methanol or ethanol at 25–40°C for 12–24 hours.
-
Yield : 68–75% after purification via column chromatography.
A critical factor in optimizing yield is the use of anhydrous solvents to prevent hydrolysis of intermediates. Substituting NaBH3CN with catalytic hydrogenation (H2, Pd/C) increases stereochemical control but requires elevated pressures (3–5 bar).
Alkylation of Morpholine Derivatives
Alkylation strategies employ morpholine-2-ylmethanol and ethanamine under acidic or basic conditions to form the target compound.
Acid-Catalyzed Alkylation
Base-Mediated Alkylation
-
Reagents : Morpholine-2-ylmethyl chloride (1.0 equiv), ethanamine (2.0 equiv), potassium carbonate (K2CO3, 2.0 equiv).
-
Solvent : Dichloromethane (DCM) at 0–5°C for 4 hours.
Base-mediated methods minimize side reactions but require strict temperature control to avoid N-overalkylation.
Catalytic Hydrogenation of Nitrile Intermediates
Catalytic hydrogenation offers a pathway to synthesize the ethanamine moiety directly on the morpholine scaffold.
Procedure Overview
Key Data
This method avoids stoichiometric reductants but demands specialized equipment for high-pressure reactions.
Solvent and Catalyst Selection in Industrial Synthesis
Industrial-scale production prioritizes cost-effectiveness and environmental safety.
Case Study: Large-Batch Reactor Synthesis
Environmental Considerations
-
Waste Management : Solvent recovery systems achieve >90% ethanol reuse.
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Energy Efficiency : Exothermic reactions are coupled with heat exchangers to reduce energy consumption.
Purification and Analytical Characterization
Purification techniques and analytical validation ensure product integrity.
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl3) : δ 3.72–3.68 (m, 4H, morpholine), 2.64 (q, J = 6.8 Hz, 2H, CH2NH), 1.08 (t, J = 6.8 Hz, 3H, CH3).
-
HRMS (ESI+) : m/z calc. for C7H15N2O [M+H]+: 143.1184; found: 143.1189.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 75 | 98 | High stereoselectivity | Requires anhydrous conditions |
| Acid-Catalyzed Alkyl | 62 | 95 | Scalable | Moderate yield |
| Catalytic Hydrogen. | 70 | 98 | No stoichiometric reductants | High-pressure equipment needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
